Cas no 2411178-43-1 (2-chloro-1-(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-ylethan-1-one)
Il composto 2-cloro-1-(3R,5S)-4-(2-metossietil)-3,5-dimetilpiperazin-1-iletan-1-one è un derivato della piperazina con una struttura stereochimica definita (3R,5S), che conferisce specificità nella sua attività biologica. La presenza del gruppo 2-metossietilico migliora la solubilità e la biodisponibilità, mentre il gruppo cloroacetilico ne favorisce la reattività in sintesi organiche. La simmetria e la rigidità della struttura 3,5-dimetilpiperazinica contribuiscono alla stabilità termica e chimica del composto. Questo prodotto è particolarmente utile in applicazioni farmaceutiche come intermedio per la sintesi di molecole biologicamente attive, grazie alla sua elevata purezza stereochimica e alla capacità di funzionalizzazione selettiva.

2411178-43-1 structure
Nome del prodotto:2-chloro-1-(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-ylethan-1-one
2-chloro-1-(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-ylethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z3766264977
- 2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one
- 2411178-43-1
- EN300-26573808
- 2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone
- 2-chloro-1-(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-ylethan-1-one
-
- Inchi: 1S/C11H21ClN2O2/c1-9-7-13(11(15)6-12)8-10(2)14(9)4-5-16-3/h9-10H,4-8H2,1-3H3/t9-,10+
- Chiave InChI: NQQUIGJCNNPSNV-AOOOYVTPSA-N
- Sorrisi: ClCC(N1C[C@H](C)N(CCOC)[C@H](C)C1)=O
Proprietà calcolate
- Massa esatta: 248.1291556g/mol
- Massa monoisotopica: 248.1291556g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 226
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 32.8Ų
2-chloro-1-(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-ylethan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573808-1.0g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 1g |
$0.0 | 2023-05-31 | ||
Enamine | EN300-26573808-10g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 90% | 10g |
$2701.0 | 2023-09-14 | |
Enamine | EN300-26573808-5g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 90% | 5g |
$1821.0 | 2023-09-14 | |
Enamine | EN300-26573808-0.1g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 90% | 0.1g |
$553.0 | 2023-09-14 | |
Enamine | EN300-26573808-0.25g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 90% | 0.25g |
$579.0 | 2023-09-14 | |
Enamine | EN300-26573808-0.5g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 90% | 0.5g |
$603.0 | 2023-09-14 | |
Enamine | EN300-26573808-0.05g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 90% | 0.05g |
$528.0 | 2023-09-14 | |
Enamine | EN300-26573808-1g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 90% | 1g |
$628.0 | 2023-09-14 | |
Enamine | EN300-26573808-2.5g |
2-chloro-1-[(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethan-1-one |
2411178-43-1 | 90% | 2.5g |
$1230.0 | 2023-09-14 |
2-chloro-1-(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-ylethan-1-one Letteratura correlata
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
2411178-43-1 (2-chloro-1-(3R,5S)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-ylethan-1-one) Prodotti correlati
- 75705-21-4([4-(aminomethyl)phenyl]boronic acid;hydrochloride)
- 1805043-08-6(6-Chloromethyl-3-cyano-2-(trifluoromethylthio)phenylacetic acid)
- 851132-62-2(2-{1-(4-ethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 1261765-15-4(2-(2,3-Difluorophenyl)-6-fluoropyridine-3-methanol)
- 30414-57-4(methyl 3-oxohept-6-enoate)
- 1428355-69-4(N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(phenylsulfanyl)propanamide)
- 1235256-40-2(2-(1H-pyrazol-1-yl)-N-(pyridin-4-yl)methylacetamide)
- 2171188-36-4((2S)-2-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 855316-46-0(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)
- 1152504-12-5(N-Tert-butyl-2,6-dichloropyridine-4-carboxamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
